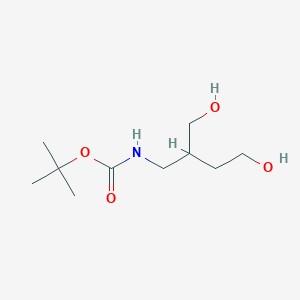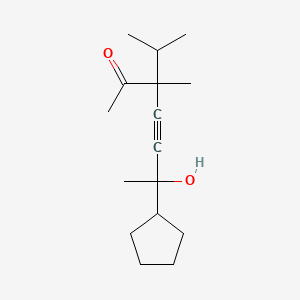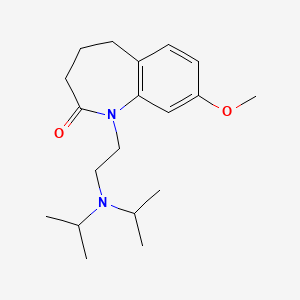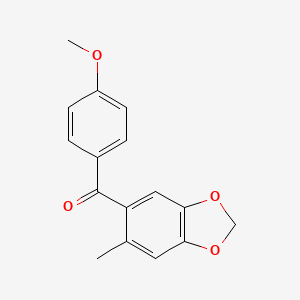
Methanone, (4-methoxyphenyl)(6-methyl-1,3-benzodioxol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone is an organic compound with the molecular formula C16H14O4. It is known for its unique structure, which includes a methoxyphenyl group and a benzodioxole ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone typically involves the reaction of 4-methoxybenzaldehyde with 6-methyl-1,3-benzodioxole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy and benzodioxole groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone: This compound has a similar structure but with the methoxy group in a different position.
4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone: This is the compound of interest.
Uniqueness
4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(6-methyl-1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C16H14O4/c1-10-7-14-15(20-9-19-14)8-13(10)16(17)11-3-5-12(18-2)6-4-11/h3-8H,9H2,1-2H3 |
InChI Key |
JYGNNBLJXBMUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
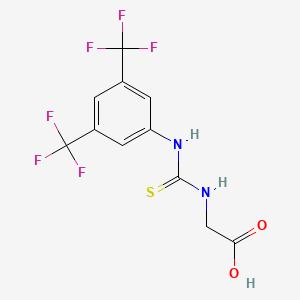
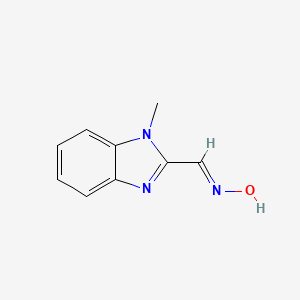

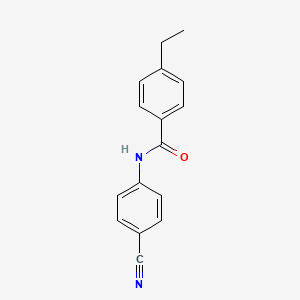
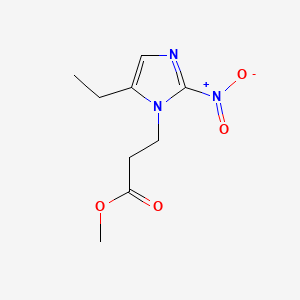

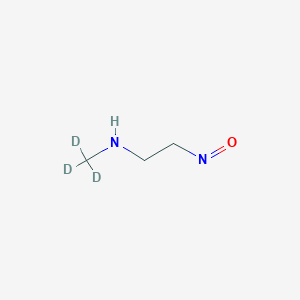
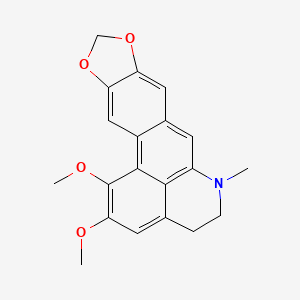
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
